molecular formula C12H11NO4 B12919002 Butanedioic acid, 1H-indol-3-yl-, (2S)- CAS No. 330939-19-0

Butanedioic acid, 1H-indol-3-yl-, (2S)-

Katalognummer: B12919002
CAS-Nummer: 330939-19-0
Molekulargewicht: 233.22 g/mol
InChI-Schlüssel: HVTXQEBIPXLXDW-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(1H-Indol-3-yl)succinic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring attached to a succinic acid moiety, making it a valuable intermediate in various chemical and pharmaceutical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1H-Indol-3-yl)succinic acid typically involves the reaction of indole with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder cycloaddition followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of (S)-2-(1H-Indol-3-yl)succinic acid can be scaled up by optimizing the reaction parameters such as temperature, pressure, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-(1H-Indol-3-yl)succinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the succinic acid moiety to a diol.

    Substitution: Nucleophilic substitution reactions can be carried out on the indole ring using reagents such as halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Indole-3-yl-1,2-diol.

    Substitution: Halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-(1H-Indol-3-yl)succinic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives used in organic synthesis.

    Biology: The compound is studied for its potential role in modulating biological pathways, including those involved in cell signaling and metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of (S)-2-(1H-Indol-3-yl)succinic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate neurotransmitter release. The succinic acid moiety can also participate in metabolic pathways, influencing cellular energy production and redox balance.

Vergleich Mit ähnlichen Verbindungen

    Indole-3-acetic acid: A well-known plant hormone involved in growth and development.

    Indole-3-butyric acid: Another plant hormone with similar functions to indole-3-acetic acid.

    Indole-3-carboxylic acid: A compound with similar structural features but different biological activities.

Uniqueness: (S)-2-(1H-Indol-3-yl)succinic acid is unique due to its combination of the indole ring and succinic acid moiety, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

330939-19-0

Molekularformel

C12H11NO4

Molekulargewicht

233.22 g/mol

IUPAC-Name

(2S)-2-(1H-indol-3-yl)butanedioic acid

InChI

InChI=1S/C12H11NO4/c14-11(15)5-8(12(16)17)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5H2,(H,14,15)(H,16,17)/t8-/m0/s1

InChI-Schlüssel

HVTXQEBIPXLXDW-QMMMGPOBSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)[C@H](CC(=O)O)C(=O)O

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C(CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.